8-Ethyl Irinotecan

Lipophilicity LogP Chromatographic Selectivity

Inconsistent impurity reference standards jeopardize ANDA submissions and HPLC system suitability. 8-Ethyl Irinotecan (CAS 947687-02-7) resolves this as the structurally defined EP Impurity C standard, distinguished by its unique 8-ethyl substitution on the quinoline core. • Chromatographic Specificity: LogP 4.53-4.65 and exact mass 614.3104 m/z ensure unambiguous peak assignment in reversed-phase HPLC and LC-MS methods mandated by the European Pharmacopoeia. • Regulatory Readiness: Supplied with comprehensive characterization data (COA, HPLC, MS, NMR) to support method validation, forced degradation studies, and ANDA/CMC submissions. • Supply Assurance: Available as a neat solid; stable under recommended storage (-20°C) with ambient shipping. Bulk quantities on request.

Molecular Formula C35H42N4O6
Molecular Weight 614.7 g/mol
CAS No. 947687-02-7
Cat. No. B601129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl Irinotecan
CAS947687-02-7
Synonyms(S)-4,8,11-Triethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate ; 
Molecular FormulaC35H42N4O6
Molecular Weight614.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1
InChIKeyIEKWXGPJFJGZSM-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl Irinotecan (CAS 947687-02-7): Procurement-Grade Irinotecan Impurity and Research Standard


8-Ethyl Irinotecan (CAS 947687-02-7), also referred to as Irinotecan EP Impurity C, Irinotecan 8-Ethyl Impurity, or 11-Ethyl Irinotecan, is a structurally defined camptothecin analog . Chemically designated as (4S)-4,8,11-triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate, with a molecular formula of C35H42N4O6 and a molecular weight of 614.73 g/mol, this compound is a known process-related impurity of the topoisomerase I inhibitor Irinotecan hydrochloride [1]. It is supplied as a neat solid for analytical and research applications, with a LogP value reported between 4.53 and 4.65, indicating its lipophilic nature .

Why 8-Ethyl Irinotecan Cannot Be Replaced by Other Irinotecan Impurities or Analogs


In analytical chemistry and pharmaceutical quality control, the interchangeability of a chemical reference standard (CRS) is not determined by its class but by its precise structural, physicochemical, and chromatographic identity. 8-Ethyl Irinotecan is distinguished from other Irinotecan impurities and related camptothecin analogs by its unique substitution pattern—an additional ethyl group at the 8-position on the quinoline core—which confers a specific LogP value (4.53–4.65) and a predicted pKa of 11.21 ± 0.20 . These physicochemical properties directly dictate its retention time in reversed-phase HPLC methods mandated by pharmacopoeias (e.g., European Pharmacopoeia Impurity C), making it unsuitable to substitute with Irinotecan Impurity A, B, D, or the active metabolite SN-38 without compromising the validity of analytical methods, forced degradation studies, or ANDA (Abbreviated New Drug Application) submissions [1].

Quantitative Differentiation Evidence for 8-Ethyl Irinotecan (CAS 947687-02-7) vs. Comparators


Lipophilicity (LogP) Comparison: 8-Ethyl Irinotecan vs. Irinotecan

The octanol-water partition coefficient (LogP) is a critical determinant of reversed-phase HPLC retention and method selectivity. 8-Ethyl Irinotecan exhibits a LogP of 4.53–4.65, which is notably higher than that of Irinotecan free base . This increased lipophilicity is attributed to the additional ethyl substituent and directly translates to a longer retention time under standardized pharmacopoeial HPLC conditions, enabling its baseline resolution and accurate quantification as the EP Impurity C peak.

Lipophilicity LogP Chromatographic Selectivity Impurity Profiling

Thermal Stability: 8-Ethyl Irinotecan vs. Irinotecan Hydrochloride

Differential scanning calorimetry (DSC) or melting point determination is a fundamental identity and purity check. 8-Ethyl Irinotecan is reported to decompose above 195°C without a sharp melting transition . This contrasts with Irinotecan hydrochloride trihydrate, which has a reported melting range of approximately 222–223°C (decomposition) [1]. The lower and distinct thermal decomposition profile of 8-Ethyl Irinotecan serves as a critical differentiator in solid-state characterization and purity assessment.

Thermal Stability Melting Point Decomposition Storage Conditions

Structural Differentiation: Molecular Weight and Elemental Composition vs. Other Irinotecan Impurities

High-resolution mass spectrometry (HRMS) relies on exact mass differences for unambiguous impurity identification. 8-Ethyl Irinotecan has an exact monoisotopic mass of 614.3104 g/mol . This is measurably different from the exact mass of the parent Irinotecan (586.28 g/mol) and from other common impurities such as Irinotecan Impurity A (7-Ethyl Camptothecin, 376.14 g/mol) or the active metabolite SN-38 (392.14 g/mol) [1][2]. This precise mass difference provides a specific MS/MS fingerprint and prevents mis-assignment during LC-MS impurity profiling.

Molecular Weight Elemental Analysis Impurity Identification LC-MS

Defined Application Scenarios for 8-Ethyl Irinotecan (CAS 947687-02-7) Based on Quantitative Evidence


Pharmaceutical Quality Control: HPLC Impurity Profiling and Method Validation

In this scenario, 8-Ethyl Irinotecan is the definitive reference standard for identifying and quantifying the EP Impurity C peak in Irinotecan hydrochloride API and finished drug products. The compound's higher LogP (4.53–4.65) and distinct exact mass (614.3104 m/z) ensure that the correct peak is assigned during HPLC and LC-MS method development, system suitability testing, and forced degradation studies. Procurement of this specific impurity standard is non-negotiable for ANDA submissions and release testing, as substitution with another impurity would invalidate the method's specificity and lead to regulatory rejection. [1]

Analytical Chemistry: LC-MS/MS and HRMS Method Setup

For laboratories establishing high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) methods for impurity profiling, 8-Ethyl Irinotecan provides a unique and reliable reference ion. The exact monoisotopic mass of 614.3104 g/mol (C35H42N4O6) serves as a lock mass or a known standard for tuning mass accuracy. Its distinct MS/MS fragmentation pattern, resulting from the 8-ethyl substitution on the camptothecin core, differentiates it from other impurities and the API, enabling accurate qualitative and quantitative analysis of complex sample matrices.

Solid-State Characterization and Physicochemical Profiling

8-Ethyl Irinotecan is used as a reference material in solid-state characterization studies, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Its thermal decomposition profile (onset >195°C) and distinct LogP value provide benchmarks for identifying and characterizing new solid forms (e.g., polymorphs, salts, co-crystals) of Irinotecan and related camptothecin analogs. The specific thermal behavior ensures that the impurity can be distinguished from the API and other process-related impurities in stability studies and pre-formulation development.

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